2-(3-甲酰基-2-甲基-1H-吲哚-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

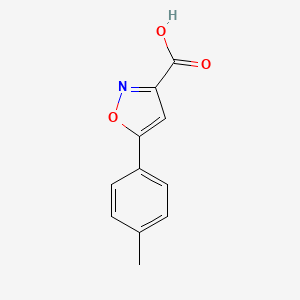

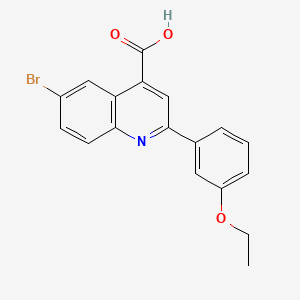

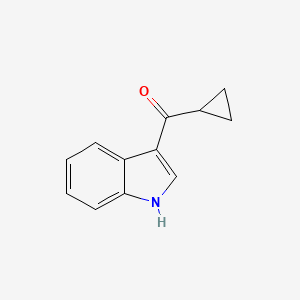

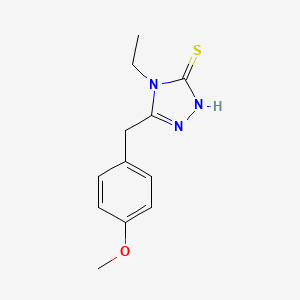

“2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” is a chemical compound with the empirical formula C12H12N2O2 . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” can be represented by the InChI code1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” is 216.24 g/mol . The compound has a topological polar surface area of 65.1 Ų, indicating its polarity . The compound has a XLogP3-AA value of 0.9, suggesting its lipophilicity .科学研究应用

Medicinal Chemistry: Tubulin Polymerization Inhibitors

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide: has been studied for its potential role in the development of tubulin polymerization inhibitors . These inhibitors can be crucial in cancer therapy as they disrupt the mitotic process in rapidly dividing cells, leading to apoptosis. The compound’s ability to arrest cells in the G2/M phase makes it a candidate for further research in anticancer drug development .

Material Science: Building Blocks for Advanced Materials

In material science, this compound serves as a building block for creating complex molecules with specific properties. Its indole core is a versatile scaffold that can be modified to produce materials with desired characteristics such as conductivity, fluorescence, or biocompatibility .

Industrial Applications: Synthesis of Specialty Chemicals

The indole derivative is used in the synthesis of specialty chemicals that find applications in various industries. For example, it can be used to create intermediates for dyes, agrochemicals, and pharmaceuticals, where the indole moiety is a common structural component .

Environmental Science: Study of Toxic Compounds

Given its classification under toxic compounds, 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide can be used in environmental science to study the impact of similar toxic substances on ecosystems. It can help in understanding the degradation pathways and the persistence of such compounds in the environment .

Agriculture: Potential Role in Plant Growth Regulation

Indole derivatives are known to influence plant growth and development. While there’s no direct evidence of this particular compound being used in agriculture, its structural similarity to plant hormones like auxins suggests potential applications in regulating plant growth and addressing agricultural challenges .

Analytical Chemistry: Reference Standards

In analytical chemistry, this compound can be used as a reference standard to develop analytical methods for detecting, quantifying, or studying the behavior of similar compounds. Its well-defined structure and properties make it suitable for use in calibration and method validation .

Biochemistry: Apoptosis Induction Studies

The compound’s role in inducing apoptosis through tubulin polymerization inhibition also makes it significant in biochemistry for studying cell cycle regulation and the mechanisms of cell death .

Pharmacology: Development of Anti-inflammatory Agents

Indole derivatives have shown potential in the development of anti-inflammatory and analgesic agents. Research on similar compounds has indicated that modifications to the indole structure can lead to promising pharmacological properties .

属性

IUPAC Name |

2-(3-formyl-2-methylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMNUMFCLRBFHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344753 |

Source

|

| Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

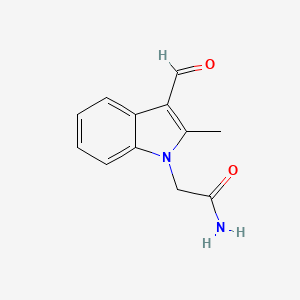

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |

CAS RN |

61922-00-7 |

Source

|

| Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)